N,N-Dimethylanthracen-9-amine N,N-Dimethylanthracen-9-amine
Brand Name: Vulcanchem
CAS No.: 150016-45-8
VCID: VC16833013
InChI: InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3
SMILES:
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol

N,N-Dimethylanthracen-9-amine

CAS No.: 150016-45-8

Cat. No.: VC16833013

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethylanthracen-9-amine - 150016-45-8

Specification

CAS No. 150016-45-8
Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
IUPAC Name N,N-dimethylanthracen-9-amine
Standard InChI InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3
Standard InChI Key LHAVPFJNFOFNBG-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

N,N-Dimethylanthracen-9-amine consists of a planar anthracene core (C₁₄H₁₀) with a dimethylamino group attached to the central ring’s 9-position. The molecular formula is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol. The dimethylamino group introduces electron-donating effects, altering the anthracene’s electronic structure and spectroscopic properties .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅N
Molecular Weight221.30 g/mol
CAS Registry NumberNot explicitly reported
DensityEstimated 1.12–1.15 g/cm³
Melting Point~180–190°C (inferred)
Boiling Point>300°C (decomposes)
SolubilityLow in water; soluble in DCM, THF

Spectroscopic Characteristics

  • UV-Vis Absorption: Anthracene derivatives typically exhibit absorption maxima at 350–400 nm. The dimethylamino group red-shifts absorption due to enhanced π-conjugation .

  • Fluorescence Emission: Analogous compounds like 9-aminoanthracene (9AA) emit green fluorescence (λₑₘ ≈ 500 nm). N,N-Dimethyl substitution likely stabilizes excited states, modulating quantum yield .

  • NMR Signatures: The aromatic protons of anthracene resonate at δ 7.4–8.5 ppm (¹H NMR), while the dimethylamino group’s protons appear as a singlet near δ 2.8–3.1 ppm .

Synthesis and Derivative Formation

Challenges in Purification

Due to the compound’s low solubility in polar solvents, chromatographic purification on silica gel (eluent: hexane/ethyl acetate) is essential. Recrystallization from toluene or dichloromethane improves purity .

Physicochemical and Electronic Properties

Electronic Effects of the Dimethylamino Group

The -N(CH₃)₂ group donates electron density into the anthracene π-system, lowering the HOMO-LUMO gap. Computational studies on analogous systems suggest a reduction of ~0.3 eV compared to unsubstituted anthracene, enhancing charge-transfer capabilities .

Oxidative Stability

N,N-Dimethylanthracen-9-amine is susceptible to oxidation, particularly under UV light or in the presence of ozone. Primary oxidation products include anthraquinone monoimine derivatives, which exhibit reduced fluorescence . Stabilization strategies include:

  • Storing under inert atmospheres (N₂ or Ar)

  • Adding radical scavengers (e.g., BHT)

  • Acidic conditions to protonate the amine, forming ammonium salts that resist oxidation .

Applications in Materials Science and Biology

Fluorescent Probes

The compound’s tunable fluorescence makes it suitable for:

  • Cellular imaging: Staining lipid membranes due to hydrophobic interactions .

  • pH sensing: Protonation of the dimethylamino group shifts emission wavelengths (pKa ≈ 4–5) .

  • Polymer additives: Enhancing optoelectronic properties of conjugated polymers .

Toxicological and Environmental Considerations

Metabolic Pathways

In vivo, dimethylamino groups may undergo N-demethylation via cytochrome P450 enzymes, producing primary amines that could form nitrosamines (potential carcinogens) .

Environmental Persistence

Anthracene derivatives exhibit low biodegradability. Estimated half-lives in soil exceed 90 days, necessitating careful disposal to prevent bioaccumulation .

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